3-Nitro-2-phenylsulfanylpyridine
Description
3-Nitro-2-phenylsulfanylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a nitro (-NO₂) group at position 3 and a phenylsulfanyl (-SPh) moiety at position 2. Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
3-nitro-2-phenylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSNGRLYLQJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306465 | |
| Record name | 3-Nitro-2-(phenylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-51-3 | |
| Record name | 3-Nitro-2-(phenylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-2-(phenylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 3-nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (NAS) than the parent compound .
- Steric Hindrance : Piperidine-substituted analogs (e.g., 3-nitro-2-(piperidin-1-yl)pyridine) exhibit reduced reactivity in cross-coupling reactions due to steric bulk, whereas phenylsulfanyl derivatives allow for greater flexibility in catalytic applications .
- Dual Nitro Groups: Compounds like 3-nitro-2-(3-nitropyridin-2-yl)sulfanylpyridine show increased thermal instability compared to mono-nitro derivatives, limiting their utility in high-temperature syntheses .
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